2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[(2-ETHOXYPHENYL)METHYL]ACETAMIDE
Overview
Description
2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[(2-ETHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzotriazole moiety, which is often associated with UV-absorbing properties, making it useful in materials science and photostabilization.
Scientific Research Applications
2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[(2-ETHOXYPHENYL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of high-performance materials with enhanced UV resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[(2-ETHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The key steps include:
Formation of Benzotriazole Derivative: This involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole.
Etherification: The benzotriazole derivative is then reacted with 4-methylphenol in the presence of a base to form the phenoxy derivative.
Amidation: The phenoxy derivative is then reacted with 2-ethoxybenzylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide moieties.
Reduction: Reduction reactions can occur at the benzotriazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the phenolic and amide groups.
Reduction: Reduced forms of the benzotriazole ring.
Substitution: Halogenated derivatives of the aromatic rings.
Mechanism of Action
The mechanism of action of this compound is primarily related to its ability to absorb UV light, which is attributed to the benzotriazole moiety. This absorption prevents the degradation of materials by UV radiation. In biological systems, it may interact with specific proteins or enzymes, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: Similar UV-absorbing properties but lacks the amide and ethoxybenzyl groups.
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-CHLOROPHENOXY]ACETAMIDE: Similar structure but with a chlorine substituent, which may alter its reactivity and applications.
Uniqueness
2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-[(2-ETHOXYPHENYL)METHYL]ACETAMIDE is unique due to its combination of UV-absorbing benzotriazole, phenoxy, and amide functionalities, making it versatile for various applications in materials science and potential biological research.
Properties
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-[(2-ethoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-3-30-22-11-7-4-8-18(22)15-25-24(29)16-31-23-13-12-17(2)14-21(23)28-26-19-9-5-6-10-20(19)27-28/h4-14H,3,15-16H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPIKEULALUSDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)COC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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